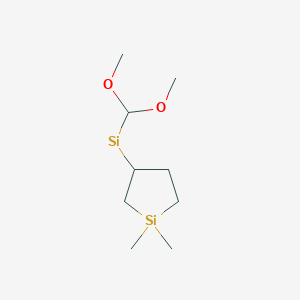
1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound with the molecular formula C8H5F4IO It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, tetrafluoro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the introduction of ethoxy, fluorine, and iodine substituents onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced via halogen exchange reactions, and the ethoxy group is added through nucleophilic substitution. The iodo group can be introduced using iodination reactions with iodine or iodine monochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process includes halogenation, ethoxylation, and iodination steps, often using catalysts and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium fluoride can be used under basic conditions.
Oxidation: Oxidizing agents such as iodine monochloride or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene involves its interaction with various molecular targets and pathways. The ethoxy and fluorine substituents can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The iodo group can participate in halogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
1-Ethoxy-2,3-difluoro-4-iodobenzene: Similar structure but with fewer fluorine atoms.
1-Ethoxy-4-iodobenzene: Lacks the fluorine substituents.
Iodobenzene: A simpler structure with only an iodine substituent.
Uniqueness: 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of ethoxy, tetrafluoro, and iodo groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
138777-50-1 |
|---|---|
Fórmula molecular |
C8H5F4IO |
Peso molecular |
320.02 g/mol |
Nombre IUPAC |
1-ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene |
InChI |
InChI=1S/C8H5F4IO/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h2H2,1H3 |
Clave InChI |
HJXWVQJOCRGJKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1F)F)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)



![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)









